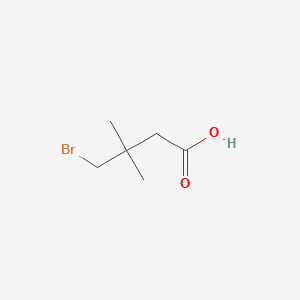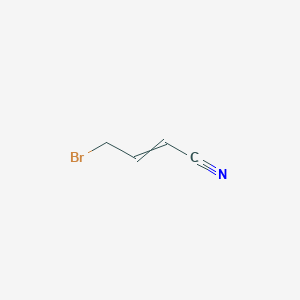
1-Bromo-2,3-dichloro-4-fluorobenzene
Übersicht
Beschreibung
1-Bromo-2,3-dichloro-4-fluorobenzene is a polyhalo substituted benzene . It has a molecular weight of 243.89 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular formula of 1-Bromo-2,3-dichloro-4-fluorobenzene is C6H2BrCl2F . The Inchi Code is 1S/C6H2BrCl2F/c7-3-1-2-4 (10)6 (9)5 (3)8/h1-2H .Chemical Reactions Analysis
1-Bromo-4-chloro-2-fluorobenzene, a similar compound, undergoes Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . These biphenyls are the precursors for synthesizing 6-substituted phenanthridines .Physical And Chemical Properties Analysis
1-Bromo-2,3-dichloro-4-fluorobenzene is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Electrochemical Fluorination
Horio et al. (1996) explored the electrochemical fluorination of halobenzenes, including derivatives similar to 1-Bromo-2,3-dichloro-4-fluorobenzene, to study the formation mechanisms of fluorinated compounds. This research provides insights into the electrochemical pathways leading to different fluorinated products, highlighting the significance of halobenzenes in synthesizing fluorinated compounds via electrochemical methods (Horio, Momota, Kato, Morita, & Matsuda, 1996).
Vibrational Spectroscopy
Reddy and Rao (1994) performed a zero-order normal coordinate analysis on trisubstituted benzenes, including compounds structurally related to 1-Bromo-2,3-dichloro-4-fluorobenzene, to provide vibrational assignments and revise earlier vibrational assignments of these molecules. This study aids in understanding the vibrational properties of halogenated benzenes, which can be applied to various fields, including material science and analytical chemistry (Reddy & Rao, 1994).
Synthesis of Radiolabelled Compounds
Ermert et al. (2004) discussed the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, a process important for 18F-arylation reactions in the development of radiopharmaceuticals. This research underscores the role of halogenated benzenes in the synthesis of radiolabelled compounds for medical imaging applications (Ermert, Hocke, Ludwig, Gail, & Coenen, 2004).
Organometallic Chemistry
Pike, Crimmin, and Chaplin (2017) highlighted the use of partially fluorinated benzenes, including fluorobenzene derivatives, in organometallic chemistry and catalysis. The study demonstrates how fluorination affects the interaction between benzenes and metal centers, providing a basis for using these compounds in the development of new catalytic systems (Pike, Crimmin, & Chaplin, 2017).
Photodissociation Studies
Gu et al. (2001) investigated the ultraviolet photodissociation of 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene, providing insight into the effects of fluorine substitution on photodissociation dynamics. This research is relevant for understanding the photophysical properties of halogenated benzenes, which can have implications in environmental chemistry and photostability studies of organic compounds (Gu, Wang, Huang, Han, He, & Lou, 2001).
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305+P351+P338, indicating that one should avoid breathing dust/fume/gas/mist/vapors/spray and if in eyes, rinse cautiously with water for several minutes .
Eigenschaften
IUPAC Name |
1-bromo-2,3-dichloro-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2F/c7-3-1-2-4(10)6(9)5(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJHQGPVASQJFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679208 | |
| Record name | 1-Bromo-2,3-dichloro-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,3-dichloro-4-fluorobenzene | |
CAS RN |
1093092-14-8 | |
| Record name | 1-Bromo-2,3-dichloro-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[3-(Piperidin-4-yl)propyl]morpholine](/img/structure/B1524007.png)


![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine](/img/structure/B1524012.png)







